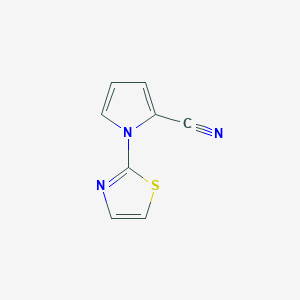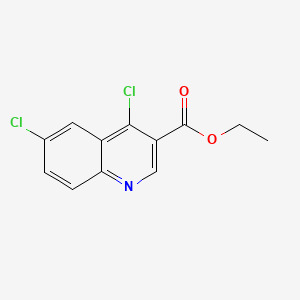
4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one
Übersicht
Beschreibung
The compound 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one is a derivative of the 1,2,4-triazole heterocyclic system, which is known for its significant biological activities, including antimicrobial and antifungal properties. The presence of a bromophenyl group in the structure of such compounds is often associated with enhanced biological activity due to the potential for further chemical modifications .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of various precursors under specific conditions. For instance, the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol was achieved by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines without any solvent . Another example is the one-pot synthesis of 4-(2-(4-bromophenyl)-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-ones/thiones using Mg(NO3)2 as a catalyst, which provided excellent yields and short reaction times .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques such as single-crystal X-ray diffraction, NMR, MS, and IR spectroscopy. For example, a compound with a similar structure crystallized in the triclinic space group P-1, with specific unit cell parameters and exhibited moderate antifungal activity . Another related compound crystallized in the monoclinic space group P21/n, with its own unique unit cell parameters .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For instance, the study of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one provided insights into the compound's chemical reactivity properties using Conceptual DFT (CDFT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The density, melting point, and solubility can vary depending on the nature of the substituents. The antimicrobial and antifungal activities of these compounds are significant, with some showing moderate to high activity against various strains of bacteria and fungi. The structure-activity relationship suggests that the length of the carbon radical can influence the antimicrobial effect, and specific modifications can either enhance or reduce the antifungal activity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research shows that these compounds exhibit significant effectiveness against various strains of bacteria and fungi. For instance, a study by Safonov and Panasenko (2022) synthesized new triazole derivatives and found them to exhibit strong antimicrobial and antifungal activity, particularly against fungal species (Safonov & Panasenko, 2022). Kaneria et al. (2016) also reported the successful synthesis of triazol derivatives with notable antimicrobial activities (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Corrosion Inhibition
Another significant application of these compounds is in the field of corrosion inhibition. A study conducted by Al-amiery et al. (2020) revealed that a synthesized triazole-based compound demonstrated excellent efficiency in inhibiting the corrosion of mild steel in a corrosive environment. This compound fits well into the Langmuir isotherm model, indicating its potential for practical applications in corrosion protection (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Biological Activity in Veterinary Medicine
In veterinary medicine, certain derivatives of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one have shown promising results. A study by Ohloblina, Bushuieva, and Parchenko (2022) explored the use of triazole derivatives in veterinary medicine, particularly focusing on their antimicrobial and antifungal effects. Their research indicated the potential of these compounds for treating fungal diseases in animals (Ohloblina, Bushuieva, & Parchenko, 2022).
Wirkmechanismus
Target of Action
Related compounds such as 4-bromophenylacetic acid have been found to interact with plant protoplasts .
Mode of Action
It’s known that related compounds like 4-bromophenylacetic acid can undergo reactions such as fischer esterification .
Biochemical Pathways
It’s known that related compounds like 4-bromophenylacetic acid can form conjugates with aspartic acid in plant protoplasts .
Result of Action
Related compounds like 4-bromophenylacetic acid have been found to form 4-bromophenylacetyl-l-aspartic acid when conjugated with aspartic acid in plant protoplasts .
Action Environment
It’s known that the properties of related compounds like 4-bromophenylacetic acid can be sensitive to the underlying metallic surfaces .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOFKUWCLXPJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363183 | |
| Record name | 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214117-50-7 | |
| Record name | 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}-3-buten-2-one](/img/structure/B1300457.png)
![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)

![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)
![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)
![(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxo-2-butenoic acid](/img/structure/B1300484.png)
![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)
![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)




![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)
![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)